molecular formula C11H26O2Si B1444372 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol CAS No. 117932-70-4

3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol

Cat. No.: B1444372
CAS No.: 117932-70-4
M. Wt: 218.41 g/mol
InChI Key: GBLPMGGDCFBKAT-UHFFFAOYSA-N
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Description

3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C11H26O2Si and its molecular weight is 218.41 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds are known to act as silylating agents, protecting hydroxyl groups via silylation .

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, a silyl group (in this case, Tert-butyl(dimethyl)silyl) is introduced to a molecule, typically to protect a reactive group such as a hydroxyl group . This interaction results in the formation of a silyl ether, which is stable and unreactive under a variety of conditions.

Result of Action

The primary result of the action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is the protection of reactive groups in organic molecules, allowing for selective reactions to occur at other sites . This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . In general, silylating agents are used under controlled laboratory conditions, where these factors can be carefully managed to optimize the reaction.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPMGGDCFBKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730845
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117932-70-4
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,2-dimethyl-propane-1,3-diol (Aldrich) (10 g, 96 mmol) and imidazole (9.8 g, 140 mmol) in dichloromethane (200 mL) was added tert-butyldimethylchlorosilane (15.9 g, 10.6 mmol). The reaction mixture was stirred at room temperature for 0.5 h. Water was added. The organic layer was separated, the aqueous layer was then extracted with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4, concentrated to give 3-(tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propan-1-ol as a colorless oil (20.4 g, 97%).
Quantity
10 g
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9.8 g
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200 mL
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15.9 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 10 g of 2,2-dimethyl-1,3-propanediol in 100 ml of tetrahydrofuran is added in drops to a suspension of 3.85 g of sodium hydride (60%) in 30 ml of tetrahydrofuran. It is allowed to stir for 45 more minutes, and then 14.5 g of tert-butyldimethylsilyl chloride is added. Then, it is stirred for one more hour at 25° C. Then, the reaction mixture is poured into saturated sodium bicarbonate solution. It is extracted with ethyl acetate, the organic phase is washed with saturated sodium chloride solution, dried on sodium sulfate, and concentrated by evaporation in a vacuum. The crude product is purified by column chromatography on silica gel. 18.4 g of product is obtained.
Quantity
10 g
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reactant
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3.85 g
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reactant
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100 mL
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30 mL
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14.5 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2,2-dimethyl-propane-1,3-diol (5.0 g, 48 mmol) in DCM (20 mL) was added triethylamine (14.6 g, 144.3 mmol) and tert-butyl-chloro-dimethyl-silane (7.2 g, 48.1 mmol). The solution was stirred overnight at room temperature. The reaction mixture was then washed with water (×3) and concentrated in vacuo. The residue was purified by flash chromatography to afford the title compound (6.1 g, 58%): 1H NMR (CDCl3, 400 MHz) delta 0.04 (s, 6H), 0.86 (s, 6H), 0.87 (s, 9H), 2.94 (s, 1H), 3.43 (s, 4H).
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5 g
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14.6 g
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7.2 g
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20 mL
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
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3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Reactant of Route 3
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3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Reactant of Route 4
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Reactant of Route 5
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Reactant of Route 6
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol

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